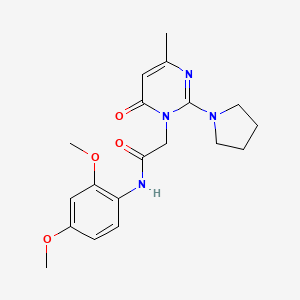

N-(2,4-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a heterocyclic derivative featuring a complex molecular framework. This class of compounds often demonstrates significant biological activities, making them of interest in pharmacological and material science research.

Synthesis Analysis

The synthesis of similar heterocyclic compounds involves multistep chemical reactions, starting from simple precursors to achieve the desired complex structures. For example, the synthesis of related pyrrolopyrimidine derivatives has been achieved through the condensation of ketene with imino-pyrrol derivatives, followed by hydrolysis and further chemical modifications (Banfield, Fallon, & Gatehouse, 1987).

Molecular Structure Analysis

X-ray crystallography is a powerful technique for determining the molecular structure of compounds. For closely related compounds, structures have been elucidated showing intricate details of molecular geometry, including bond lengths, angles, and conformational aspects. This analysis is crucial for understanding the compound's reactivity and interaction potential (Subasri et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions at the pyrimidine ring, influencing their chemical properties and biological activities. For instance, related compounds have shown varying reactivities with different reagents, leading to a broad range of derivatives with potential applications in medicinal chemistry and material sciences (Kobayashi, Iitsuka, Morikawa, & Konishi, 2007).

Scientific Research Applications

1. Heterocyclic Derivatives and Structural Analysis

- The formation and structure determination of heterocyclic derivatives similar to N-(2,4-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide have been studied, focusing on their X-Ray structure determination. These compounds play a crucial role in structural chemistry and material science (Banfield, Fallon, & Gatehouse, 1987).

2. Antimicrobial Agents

- The compound's derivatives have been synthesized as antimicrobial agents, using similar structural frameworks. These synthesized compounds have shown notable antibacterial and antifungal activities, which are comparable to known reference drugs (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

3. Radical Cyclization in Organic Chemistry

- In the realm of organic chemistry, this compound has been involved in Mn(III)/Cu(II)-mediated oxidative radical cyclization, leading to the formation of complex organic structures. Such reactions are significant for the synthesis of various organic compounds and pharmaceuticals (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003).

4. Cognitive Function Enhancement

- Certain derivatives of this compound have been studied for their potential effects on learning and memory in animal models. These studies indicate the possibility of using such compounds in enhancing cognitive functions (Sakurai, Ojima, Yamasaki, Kojima, & Akashi, 1989).

5. Radioligand Imaging

- The compound's derivatives have been used in the synthesis of selective radioligands for imaging the translocator protein with positron emission tomography (PET). This application is crucial in medical imaging and diagnosis (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

6. Synthesis of Novel Heterocycles

- Research has focused on synthesizing new heterocycles incorporating the core structure of the compound, which have shown potential as antimicrobial agents. These findings expand the scope of medicinal chemistry (Bondock, Rabie, Etman, & Fadda, 2008).

7. Biotransformation and Metabolite Identification

- The biotransformation of similar compounds in the human body and the identification of their metabolites have been studied. This research is essential for understanding the pharmacokinetics and pharmacodynamics of related pharmaceutical compounds (Fujimaki, Hashimoto, Sudo, & Tachizawa, 1990).

properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4/c1-13-10-18(25)23(19(20-13)22-8-4-5-9-22)12-17(24)21-15-7-6-14(26-2)11-16(15)27-3/h6-7,10-11H,4-5,8-9,12H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAJAHJCXLASSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)NC3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide](/img/structure/B2484544.png)

![5-((3-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2484548.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2484551.png)

![9-(4-bromophenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2484553.png)

![[2-(2-Methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2484556.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenoxypropanamide](/img/structure/B2484564.png)